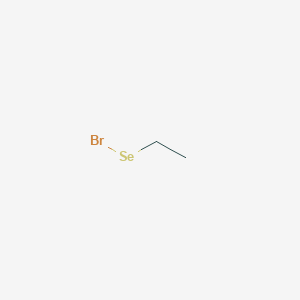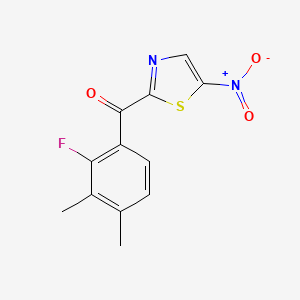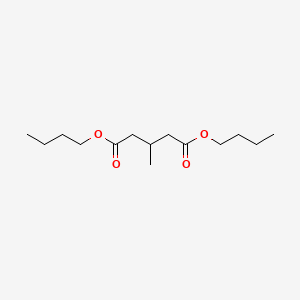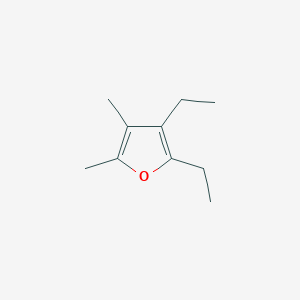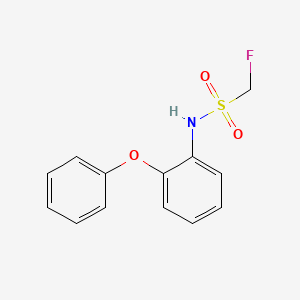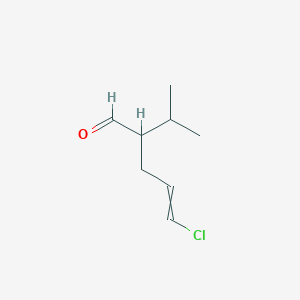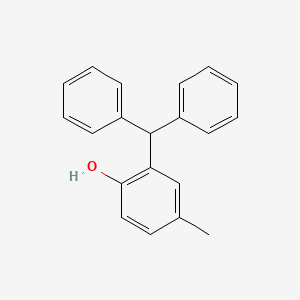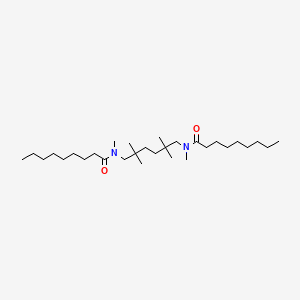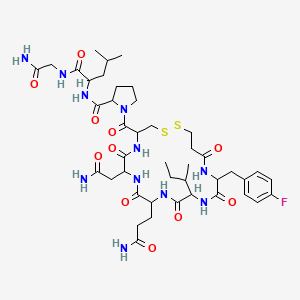
Oxytocin, desamino-(4-fluoro-phe)(2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin, desamino-(4-fluoro-phe)(2)-: is a synthetic analog of the naturally occurring hormone oxytocin. This compound is characterized by the substitution of the second amino acid in the oxytocin sequence with 4-fluoro-phenylalanine and the removal of the amino group from the first amino acid. These modifications enhance the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, desamino-(4-fluoro-phe)(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of 4-fluoro-phenylalanine and the removal of the amino group are achieved through specific chemical reactions during the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-purity reagents ensures the efficient and consistent production of oxytocin, desamino-(4-fluoro-phe)(2)-. The final product undergoes rigorous purification and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Oxytocin, desamino-(4-fluoro-phe)(2)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form a stable cyclic structure.
Reduction: The disulfide bond can be reduced to yield linear peptides.
Substitution: The fluorine atom in 4-fluoro-phenylalanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclic oxytocin analogs with disulfide bridges.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with substituted fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxytocin, desamino-(4-fluoro-phe)(2)- is used as a model compound in peptide chemistry to study the effects of amino acid substitutions on peptide stability and activity .
Biology: In biological research, this compound is employed to investigate the role of oxytocin receptors in various physiological processes, including social behavior, stress response, and reproductive functions .
Medicine: Clinically, oxytocin, desamino-(4-fluoro-phe)(2)- is explored for its potential therapeutic applications in conditions such as autism spectrum disorders, social anxiety, and postpartum depression .
Industry: In the pharmaceutical industry, this compound serves as a reference standard for the development and quality control of oxytocin analogs .
Wirkmechanismus
Oxytocin, desamino-(4-fluoro-phe)(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed in the central nervous system and peripheral tissues. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as phospholipase C and the mobilization of intracellular calcium. These pathways ultimately influence neuronal activity and neurotransmitter release, affecting various physiological and behavioral responses .
Vergleich Mit ähnlichen Verbindungen
Desamino-oxytocin: Lacks the amino group at the first position but does not have the 4-fluoro-phenylalanine substitution.
Atosiban: A synthetic oxytocin receptor antagonist with different amino acid substitutions.
Desmopressin: An analog of vasopressin with modifications to enhance stability and selectivity.
Uniqueness: Oxytocin, desamino-(4-fluoro-phe)(2)- is unique due to the combined modifications of desamination and fluorine substitution, which confer enhanced stability and resistance to enzymatic degradation. These properties make it particularly valuable for long-term studies and therapeutic applications .
Eigenschaften
CAS-Nummer |
52574-21-7 |
|---|---|
Molekularformel |
C43H64FN11O11S2 |
Molekulargewicht |
994.2 g/mol |
IUPAC-Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-fluorophenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H64FN11O11S2/c1-5-23(4)36-42(65)50-26(12-13-32(45)56)38(61)51-29(19-33(46)57)39(62)53-30(21-68-67-16-14-35(59)49-28(40(63)54-36)18-24-8-10-25(44)11-9-24)43(66)55-15-6-7-31(55)41(64)52-27(17-22(2)3)37(60)48-20-34(47)58/h8-11,22-23,26-31,36H,5-7,12-21H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,64)(H,53,62)(H,54,63) |
InChI-Schlüssel |
POLOFNOUBKPDFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)
